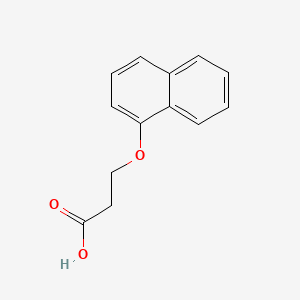

3-(Naphthalen-1-yloxy)propanoic acid

CAS No.: 16563-41-0

Cat. No.: VC3764413

Molecular Formula: C13H12O3

Molecular Weight: 216.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 16563-41-0 |

|---|---|

| Molecular Formula | C13H12O3 |

| Molecular Weight | 216.23 g/mol |

| IUPAC Name | 3-naphthalen-1-yloxypropanoic acid |

| Standard InChI | InChI=1S/C13H12O3/c14-13(15)8-9-16-12-7-3-5-10-4-1-2-6-11(10)12/h1-7H,8-9H2,(H,14,15) |

| Standard InChI Key | JPLBWCCELAOKOU-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)C=CC=C2OCCC(=O)O |

| Canonical SMILES | C1=CC=C2C(=C1)C=CC=C2OCCC(=O)O |

Introduction

Chemical Structure and Properties

Molecular Structure

The structure comprises a planar naphthalene ring system connected to the propanoic acid chain, which introduces some conformational flexibility into the molecule. The carboxylic acid group at the terminal end of the propanoic chain provides a site for potential hydrogen bonding and acid-base interactions .

Physical Properties

The physical properties of 3-(Naphthalen-1-yloxy)propanoic acid are primarily determined by its molecular structure, which combines aromatic and carboxylic acid functionalities. The compound appears as a solid at room temperature, consistent with other naphthalene derivatives and carboxylic acids of similar molecular weight .

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 217.08592 | 145.8 |

| [M+Na]⁺ | 239.06786 | 159.2 |

| [M+NH₄]⁺ | 234.11246 | 154.3 |

| [M+K]⁺ | 255.04180 | 152.3 |

| [M-H]⁻ | 215.07136 | 147.9 |

| [M+Na-2H]⁻ | 237.05331 | 152.5 |

| [M]⁺ | 216.07809 | 148.3 |

| [M]⁻ | 216.07919 | 148.3 |

These collision cross-section values provide important information for the identification and characterization of the compound in mass spectrometry studies, particularly when using ion mobility spectrometry techniques .

The preparation of stock solutions of 3-(Naphthalen-1-yloxy)propanoic acid requires careful consideration of solvent selection based on the intended application and the solubility characteristics of the compound . According to the available data, stock solutions can be prepared at various concentrations, with a complete stock solution preparation table provided for reference:

| Concentration | 1 mg | 5 mg | 10 mg |

|---|---|---|---|

| 1 mM | 4.6247 mL | 23.1235 mL | 46.2471 mL |

| 5 mM | 0.9249 mL | 4.6247 mL | 9.2494 mL |

| 10 mM | 0.4625 mL | 2.3124 mL | 4.6247 mL |

This table provides the volumes of solvent required to achieve specific molar concentrations when starting with different amounts of the solid compound . The choice of concentration typically depends on the specific research application and experimental requirements.

Solubility Enhancement

To enhance the solubility of 3-(Naphthalen-1-yloxy)propanoic acid, particularly when preparing concentrated stock solutions, specific techniques are recommended. The available data suggests heating the sample to 37°C and then using ultrasonic bath agitation to facilitate dissolution . This approach is commonly employed for compounds with limited solubility in the selected solvent.

The general recommendation is to select appropriate solvents based on the solubility characteristics of the compound and the requirements of the specific application. Once prepared, proper storage of the solution is essential to prevent product failure caused by degradation processes .

Analytical Methods and Identification

Mass Spectrometric Analysis

Mass spectrometry represents an important analytical method for the identification and characterization of 3-(Naphthalen-1-yloxy)propanoic acid. The predicted collision cross-section (CCS) data provided for various ionic adducts offers valuable reference information for mass spectrometric analysis, particularly when employing ion mobility techniques . These values can serve as reference points for compound identification in complex mixtures or for structural verification.

The molecular ion and various adducts have distinct m/z values, as detailed in the collision cross-section data table in section 2.3. These mass spectrometric parameters provide definitive identification tools when appropriate analytical techniques are employed .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume